Spiro[2.3]hexan-5-ylmethanol
Overview
Description
Spiro[2.3]hexan-5-ylmethanol (SHM) is a naturally occurring compound derived from the fragrance of essential oils. It has a unique chemical structure that contains a spirocyclic moiety attached to a hydroxyl group. The molecular weight of SHM is 142.2 .
Synthesis Analysis
The synthesis of spirocyclic compounds like SHM has been a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks .Molecular Structure Analysis
The molecular formula of SHM is C7H12O . The structure includes a spirocyclic moiety attached to a hydroxyl group.Chemical Reactions Analysis
Spirocyclic compounds like SHM have been used in various chemical reactions. For instance, they have been used in the synthesis of 2,3,5,6-tetrahydroindolizin-7(1H)-one analogues by sequential rearrangement-annulation of isoxazoline-5-spirocyclopropanes .Physical And Chemical Properties Analysis
SHM has a molecular weight of 112.17 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry
In the field of medicine, Spiro[2.3]hexan-5-ylmethanol’s structure could be utilized in the synthesis of novel pharmaceuticals . Its hydroxyl group makes it a versatile precursor for the formation of esters and ethers, which are commonly found in various therapeutic agents.
Agriculture
Spiro[2.3]hexan-5-ylmethanol may find applications in agriculture as a building block for the synthesis of agrochemicals . Its chemical properties could be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly.
Material Science
The compound’s unique molecular structure could be beneficial in material science for the development of new polymers or coatings . Its spirocyclic moiety might impart novel properties to materials, such as increased resilience or better thermal stability.
Environmental Science
In environmental science, Spiro[2.3]hexan-5-ylmethanol could be studied for its biodegradability and potential use in eco-friendly solvents or as a component in green chemistry applications .
Food Industry
While not directly used as a food additive, Spiro[2.3]hexan-5-ylmethanol could be involved in the synthesis of flavor compounds or as a chiral intermediate in the creation of natural flavorings .
Energy Production
Although not a primary application, the compound’s potential in energy production could be explored, particularly in the context of biofuels where its organic structure might be leveraged .
properties
IUPAC Name |
spiro[2.3]hexan-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-6-3-7(4-6)1-2-7/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUPWUFXXHRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.3]hexan-5-ylmethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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